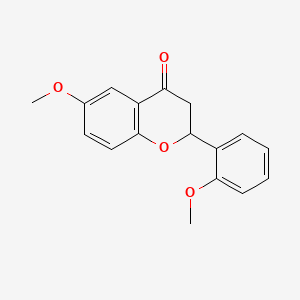
2H-1-Benzopyran-2-one, 4-methyl-7-(2-(1-piperidinyl)ethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a piperidin-1-yl ethoxy group at the 7th position and a methyl group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Substitution Reaction: The 7th position of the chromen-2-one core is then substituted with a piperidin-1-yl ethoxy group. This can be done using a nucleophilic substitution reaction where the chromen-2-one is reacted with 2-(piperidin-1-yl)ethanol in the presence of a suitable catalyst.
Methylation: Finally, the 4th position of the chromen-2-one core is methylated using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
化学反应分析
Types of Reactions
4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.
Substitution: The piperidin-1-yl ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chroman-2-one derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
科学研究应用
4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
- 4-methyl-7-(2-(morpholin-1-yl)ethoxy)-2H-chromen-2-one
- 4-methyl-7-(2-(pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one
- 4-methyl-7-(2-(azepan-1-yl)ethoxy)-2H-chromen-2-one
Uniqueness
4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
54536-29-7 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC 名称 |
4-methyl-7-(2-piperidin-1-ylethoxy)chromen-2-one |
InChI |
InChI=1S/C17H21NO3/c1-13-11-17(19)21-16-12-14(5-6-15(13)16)20-10-9-18-7-3-2-4-8-18/h5-6,11-12H,2-4,7-10H2,1H3 |
InChI 键 |
HXLHJAZHIGHCJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


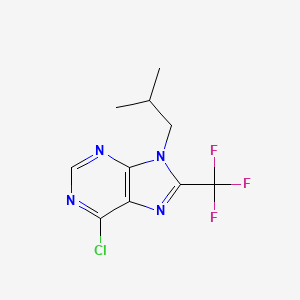

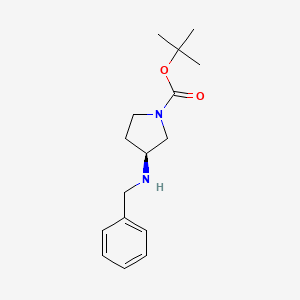


![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)



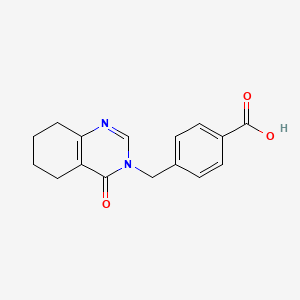
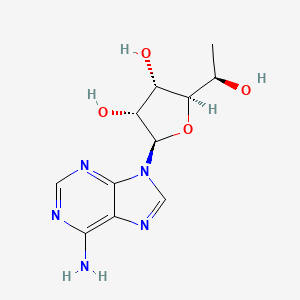
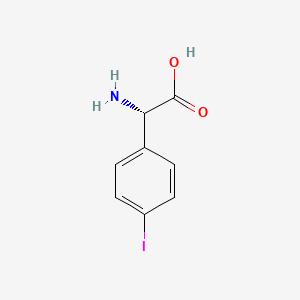
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)
